2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O2S2/c1-22-9-5-3-2-4-7(9)13-18-19-14(21-13)17-12(20)8-6-10(15)23-11(8)16/h2-6H,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDIOAWTBYXHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide involves several steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: Finally, the oxadiazole and thiophene rings are coupled using a suitable coupling reagent under controlled conditions.
Chemical Reactions Analysis
2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a corrosion inhibitor and is used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide include other thiophene derivatives and oxadiazole-containing compounds. Some examples are:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.
5-benzyl-1,3,4-oxadiazole-2-thiol: An oxadiazole derivative with antidiabetic activity.
These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their chemical properties and applications.
Biological Activity
2,5-Dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide (CAS No. 898449-48-4) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A thiophene ring
- An oxadiazole ring
- A methylsulfanylphenyl group
The molecular formula is with a molecular weight of 386.27 g/mol. Its chemical reactivity includes oxidation, reduction, and nucleophilic substitution reactions, which can be utilized in various synthetic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. Notably:
- It may inhibit enzymes that are critical for cancer cell proliferation.
- The compound's oxadiazole moiety is believed to enhance its binding affinity to target proteins, potentially leading to anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (epidermoid carcinoma) | <10 | |
| Jurkat (T-cell leukemia) | <15 | |
| U251 (glioblastoma) | <20 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It has been tested against various bacterial strains:
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 1 µg/mL | |
| Staphylococcus aureus | 1 µg/mL | |
| Aspergillus niger | 1 µg/mL |
These results indicate the potential for this compound to be developed into an antimicrobial agent.
Case Studies
Several studies have investigated the biological activities of related compounds within the same chemical class. For instance:
- Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for anticancer activity. The presence of electron-withdrawing groups was crucial for enhancing cytotoxicity against cancer cells .
- Thiazole Compounds : Research on thiazole derivatives has shown that modifications in the phenyl ring significantly affect their biological activities, suggesting a structure-activity relationship (SAR) that could be relevant for optimizing the activity of thiophene-based compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,5-dichloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}thiophene-3-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization. For example:
- Step 1 : React thiosemicarbazide derivatives with carbon disulfide in a basic medium to form thiadiazole intermediates ().
- Step 2 : Introduce the thiophene-carboxamide moiety via nucleophilic substitution or coupling reactions. Use solvents like DMF or acetonitrile and catalysts such as triethylamine to optimize yields ().
- Intermediate Characterization : Monitor reactions using TLC/HPLC (). Confirm intermediates via -NMR (δ 7.2–8.1 ppm for aromatic protons) and -NMR (e.g., carbonyl peaks at ~165–170 ppm) ().
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Key signals include:
- Thiophene protons: δ 6.8–7.5 ppm.
- Oxadiazole-linked CHS-group: δ 2.5–2.7 ppm ().
- Mass Spectrometry : Look for molecular ion peaks [M+H] matching the molecular formula CHClNOS (exact mass ~421.9 Da) ( ).
- HPLC-Purity : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min ().
Advanced Research Questions
Q. How can researchers design experiments to assess structure-activity relationships (SAR) for this compound’s antitumor or antimicrobial properties?
- Methodological Answer :
- Step 1 : Synthesize analogs by modifying the methylsulfanyl group (e.g., replace with -SCH, -SOCH) to evaluate electronic effects ().
- Step 2 : Use in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity). Compare IC values against control compounds ().
- Data Interpretation : Correlate substituent electronegativity (Hammett constants) with activity trends. For example, electron-withdrawing groups may enhance binding to bacterial DNA gyrase ().
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC values)?
- Methodological Answer :
- Source 1 : Verify compound purity (>95% via HPLC) to rule out impurities ().
- Source 2 : Standardize assay conditions (e.g., pH, serum concentration in cell culture) ().
- Case Study : If Study A reports IC = 10 μM (pH 7.4) and Study B reports 25 μM (pH 6.8), conduct replicate assays at both pH levels to identify pH-dependent activity ( ).
Q. How to evaluate the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Physicochemical Properties : Calculate logP (e.g., ~3.2 via EPI Suite) to predict bioaccumulation ().
- Degradation Studies : Expose to UV light or microbial consortia; monitor degradation products via LC-MS ( ).
- Ecotoxicology : Use Daphnia magna acute toxicity tests (EC determination) ().
Q. What computational approaches predict target binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., COX-2 for anti-inflammatory activity). The methylsulfanyl group may occupy hydrophobic pockets ( ).
- ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (due to molecular weight >400 Da) and CYP3A4 inhibition risk ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
